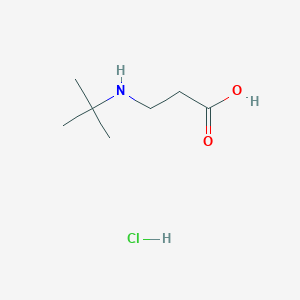

3-(Tert-butylamino)propanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Tert-butylamino)propanoic acid hydrochloride is a compound related to a family of beta-blockers, which are medications commonly used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack. It is structurally related to compounds that have been studied for their beta-adrenergic blocking properties and vasodilating potency .

Synthesis Analysis

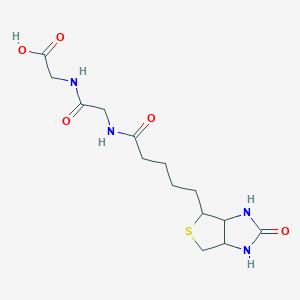

The synthesis of related beta-blockers involves the creation of intermediates such as 3-tert-butylamino-1,2-propanediol, which is a key component in the chiral synthesis of beta-blockers like (S)-timolol . The synthesis of these intermediates requires sensitive analytical methods for enantioseparation, which is crucial for the production of the desired enantiomerically pure beta-blockers . Additionally, the synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has been reported, with an emphasis on stereoselective synthesis and structural elucidation .

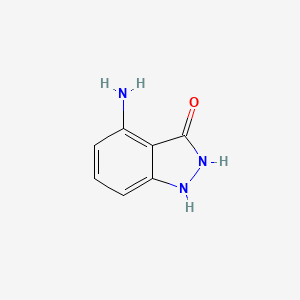

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Tert-butylamino)propanoic acid hydrochloride has been studied using various spectroscopic methods. For instance, tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids have been structurally elucidated using IR, UV-spectroscopy, and NMR, with quantum chemical calculations supporting the experimental findings .

Chemical Reactions Analysis

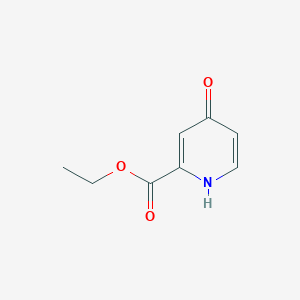

The chemical reactions involving tert-butylamino groups often lead to the formation of beta-blockers. For example, the enantioselective three-component reactions of tert-butyl diazoacetate with arylamines and imines afford α,β-bis(arylamino) acid derivatives, which are important in the synthesis of pharmaceuticals . The tert-butylamino group is also involved in the synthesis of other beta-blocker analogues, as demonstrated by the synthesis of heterocyclic analogues of beta-adrenergic blocking agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butylamino)propanoic acid hydrochloride and its analogues are characterized by their beta-adrenergic blocking activity and their ability to affect blood flow and pressure . The determination of enantiomers of related compounds, such as 3-tert-butylamino-1,2-propanediol, is performed using high-performance liquid chromatography (HPLC) with mass spectrometric detection or evaporative light scattering detection, highlighting the importance of chirality in the pharmacological activity of these compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

3-(tert-butylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFPEXVAQWJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589653 |

Source

|

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butylamino)propanoic acid hydrochloride | |

CAS RN |

51482-99-6 |

Source

|

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1285435.png)

![7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one](/img/structure/B1285442.png)

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)